molecular formula C32H50O4 B600769 (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid CAS No. 174391-64-1

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

Cat. No. B600769
CAS RN: 174391-64-1
M. Wt: 498.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tsugaric acid A is a triterpenoid.
Tsugaric acid A is a natural product found in Laetiporus sulphureus, Inonotus obliquus, and Ganoderma tsugae with data available.

Scientific Research Applications

Antioxidant Activity

Tsugaric acid A has been found to have significant antioxidant activity . It is one of the bioactive components extracted from Poria cocos, a fungus commonly found on the dead bark and roots of pine trees . The antioxidant potential of Tsugaric acid A contributes to the overall health benefits of Poria cocos .

Inhibition of Superoxide Anion Formation

Research has shown that Tsugaric acid A can significantly inhibit superoxide anion formation . This property is particularly beneficial in the context of inflammatory diseases, where superoxide anions play a key role.

Protection Against Ultraviolet B (UVB) Light Damage

Tsugaric acid A has been found to protect human keratinocytes against damage induced by ultraviolet B (UVB) light . This suggests that Tsugaric acid A could potentially be used in skincare products to protect the skin from photodamage.

Potential Anticancer Activity

While not directly linked to Tsugaric acid A, Poria cocos, which contains Tsugaric acid A among other triterpene acids, has been studied for its anticancer effects . Further research could explore the specific role of Tsugaric acid A in these effects.

Potential Anti-inflammatory Activity

Similar to the anticancer activity, the anti-inflammatory effects of Poria cocos have been studied . Given that Tsugaric acid A is a significant component of Poria cocos, it may contribute to these anti-inflammatory effects.

Potential Antidiabetic Effects

Again, while not directly linked to Tsugaric acid A, Poria cocos has been studied for its antidiabetic effects . Tsugaric acid A, as a component of Poria cocos, could potentially contribute to these effects.

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGZIBLJWZUEA-NFOHWCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 4
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 5
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 6
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

Q & A

Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?

A: Research suggests that (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, also known as Tsugaric acid A, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []

Q2: How does the chemical structure of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) differ from other lanostanoids found in Ganoderma tsugae?

A: (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.

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